2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid

Catalog No.
S6449700
CAS No.
1315375-69-9
M.F
C9H13NO2S
M. Wt
199.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid

CAS Number

1315375-69-9

Product Name

2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid

IUPAC Name

2-(dimethylamino)-2-thiophen-2-ylpropanoic acid

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C9H13NO2S/c1-9(8(11)12,10(2)3)7-5-4-6-13-7/h4-6H,1-3H3,(H,11,12)

InChI Key

LEAWFCQKSZVTCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)(C(=O)O)N(C)C

2-(Dimethylamino)-2-(thiophen-2-yl)propanoic acid is a compound characterized by the presence of a dimethylamino group and a thiophene ring attached to a propanoic acid backbone. Its molecular formula is C9H13N1O2SC_9H_{13}N_1O_2S with a molecular weight of approximately 185.27 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting various biological pathways.

Typical of carboxylic acids and amines, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Combining with amines to form amides, which can enhance biological activity.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of more complex structures.

These reactions can be utilized in synthetic pathways to modify the compound for improved efficacy or specificity in biological applications.

Research indicates that 2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid exhibits significant biological activity, particularly in the context of inhibiting enzymes involved in inflammatory processes. It has been explored as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the biosynthesis of prostaglandin E2, a mediator of inflammation and pain. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

The synthesis of 2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid can be accomplished through several methods:

  • Direct Amination: Starting from 2-(thiophen-2-yl)propanoic acid, dimethylamine can be introduced under acidic or basic conditions to form the desired compound.
  • Grignard Reaction: Utilizing a Grignard reagent derived from thiophene derivatives, followed by reaction with an appropriate carbonyl compound, can yield the target compound.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies and coupling reactions to introduce the thiophene and dimethylamino groups sequentially.

The primary applications of 2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid lie in medicinal chemistry:

  • Drug Development: Its role as a potential mPGES-1 inhibitor positions it as a candidate for anti-inflammatory and analgesic drugs.
  • Anticancer Research: The compound's ability to induce apoptosis in cancer cells makes it relevant for developing new cancer therapies.

Additionally, its unique structure may allow for further derivatization, leading to novel compounds with enhanced therapeutic profiles.

Interaction studies have focused on the compound’s ability to bind to various biological targets, particularly enzymes involved in inflammatory pathways. The inhibitory effects on mPGES-1 have been characterized through enzyme kinetics and cell-based assays. These studies help elucidate the mechanism of action and potential off-target effects, which are critical for assessing safety and efficacy in therapeutic contexts.

Several compounds share structural similarities with 2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
3-(Thiophen-2-yl)propionic acid5928-51-80.83
4-(Thiophen-2-yl)butanoic acid4653-11-61.00
1-(Thiophen-2-yl)cyclopropanecarboxylic acid162959-94-60.79
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid19156-54-80.74

Uniqueness

What sets 2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid apart from these similar compounds is its specific combination of functional groups that confer unique pharmacological properties. The presence of both the dimethylamino group and the thiophene ring enhances its ability to interact with biological targets effectively, making it a valuable candidate for further research and development in therapeutic applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

199.06669983 g/mol

Monoisotopic Mass

199.06669983 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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